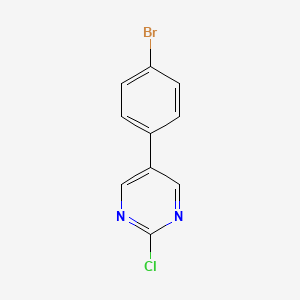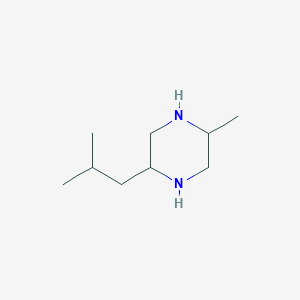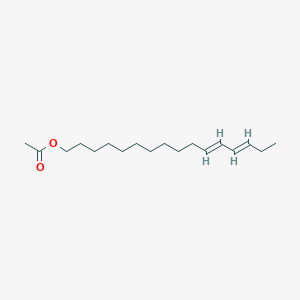
11E,13E-Hexadecadienyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11E,13E-Hexadecadienyl acetate is a carboxylic ester with the molecular formula C18H32O2. It is known for its role as a pheromone component in various insect species, particularly in moths. This compound is characterized by its unique structure, which includes two conjugated double bonds in the 11th and 13th positions of the hexadecadienyl chain, and an acetate functional group at the terminal position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11E,13E-Hexadecadienyl acetate typically involves the stereoselective Wittig reaction. This reaction allows for the formation of the conjugated diene system in the desired E,E-configuration. The starting materials often include hexadecadien-1-ol, which is then acetylated to form the acetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
11E,13E-Hexadecadienyl acetate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the acetate group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed
- Various substituted derivatives from nucleophilic substitution reactions .
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Wissenschaftliche Forschungsanwendungen
11E,13E-Hexadecadienyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Biology: Serves as a pheromone component in insect behavior studies, particularly in moths.
Medicine: Investigated for its potential use in developing pheromone-based pest control methods.
Industry: Utilized in the formulation of pheromone traps for monitoring and controlling pest populations
Wirkmechanismus
The mechanism of action of 11E,13E-Hexadecadienyl acetate involves its interaction with specific olfactory receptors in insects. These receptors are highly sensitive to the compound, triggering a series of neural responses that lead to behavioral changes such as attraction or mating. The molecular targets include olfactory receptor neurons, which are part of the insect’s sensory system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-11-Hexadecen-1-yl acetate: Another pheromone component with a similar structure but different double bond configuration.
(11Z,13E)-Hexadecadien-1-yl acetate: A geometric isomer of 11E,13E-Hexadecadienyl acetate with different biological activity.
Uniqueness
This compound is unique due to its specific E,E-configuration, which imparts distinct chemical and biological properties. Its role as a pheromone component in various insect species highlights its importance in ecological and behavioral studies .
Eigenschaften
Molekularformel |
C18H32O2 |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
[(11E,13E)-hexadeca-11,13-dienyl] acetate |
InChI |
InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h4-7H,3,8-17H2,1-2H3/b5-4+,7-6+ |
InChI-Schlüssel |
JDEZPVDDXSKIMP-YTXTXJHMSA-N |
Isomerische SMILES |
CC/C=C/C=C/CCCCCCCCCCOC(=O)C |
Kanonische SMILES |
CCC=CC=CCCCCCCCCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



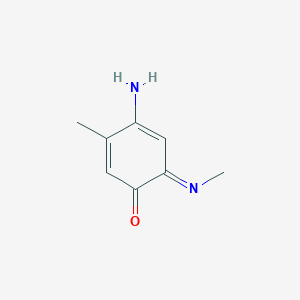
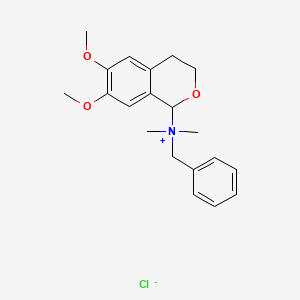

![2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13786163.png)

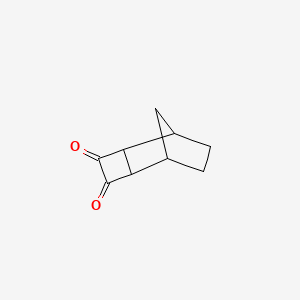

![7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)](/img/structure/B13786183.png)



